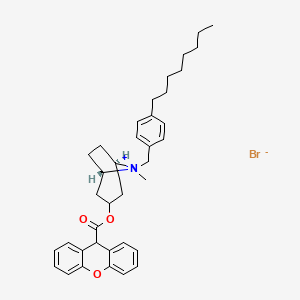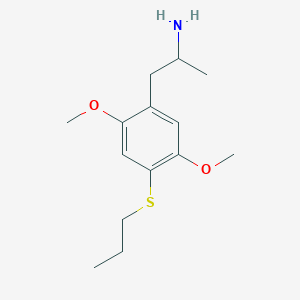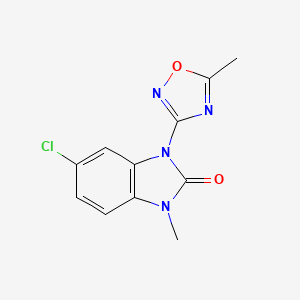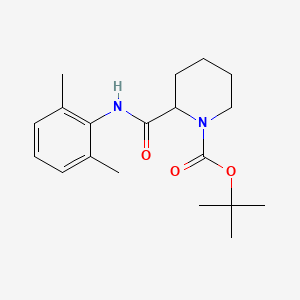
K6V7G4Ulf6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its unique structure, which includes a piperidine ring and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide typically involves the following steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Coupling with 2,6-dimethylphenyl isocyanate: The Boc-protected piperidine is then reacted with 2,6-dimethylphenyl isocyanate under controlled conditions to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Hydrolysis: Produces the free amine derivative of the compound.
Substitution: Yields various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide exerts its effects is primarily through its interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
- N’-2,6-Dimethylphenyl N-Boc-L-pipecolamide
- N’-2,6-Dimethylphenyl N-Boc-D-pipecolamide
Comparison: N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide is unique due to its racemic mixture, which contains both enantiomers (D and L forms). This can result in different biological activities compared to its individual enantiomers. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization .
Propriétés
Numéro CAS |
1219227-41-4 |
|---|---|
Formule moléculaire |
C19H28N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl 2-[(2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-13-9-8-10-14(2)16(13)20-17(22)15-11-6-7-12-21(15)18(23)24-19(3,4)5/h8-10,15H,6-7,11-12H2,1-5H3,(H,20,22) |
Clé InChI |
YOJQBLCOXHTGNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


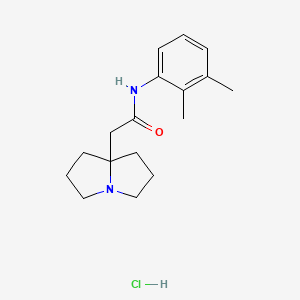
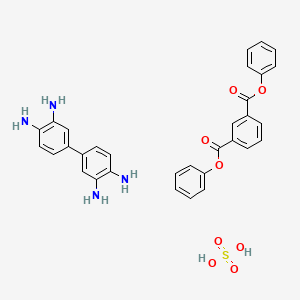

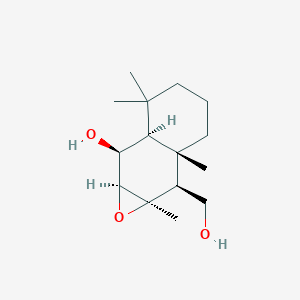
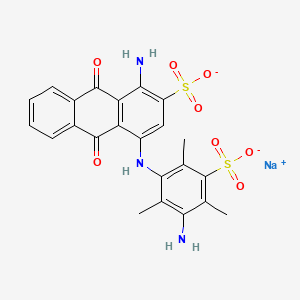
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


